Solubility Enhancement: Bispiperazine PROTAC Linkers Yield 170-Fold Aqueous Solubility Increase Over Mono-Piperazine Precursors
In a systematic study of VHL-recruiting USP7 PROTAC degraders, introduction of a bis-basic piperazine-modified linker (analogous to the structural motif provided by the target compound) into PROTAC 40 produced a 170-fold increase in thermodynamic aqueous solubility compared to its mono-piperazine precursor, while retaining high target selectivity and degradation efficiency [1]. The target compound, bearing both a Boc-protected piperazine and a free piperazine linked by an ethyl bridge, provides precisely this bis-basic architecture. By contrast, the simpler 1-Boc-piperazine (CAS 57260-71-6) supplies only a single piperazine unit incapable of conferring this dual-protonation solubility benefit.
| Evidence Dimension | Aqueous solubility (thermodynamic, log S) |
|---|---|
| Target Compound Data | 170-fold solubility increase (reported for bis-basic piperazine-modified PROTAC 40 vs. its mono-piperazine precursor) |
| Comparator Or Baseline | Mono-piperazine PROTAC precursor (baseline solubility not numerically reported; fold-change is the primary metric) |
| Quantified Difference | 170-fold increase |
| Conditions | VHL-based USP7 PROTAC degraders; thermodynamic solubility assay; bis-basic piperazine linker introduction vs. precursor lacking dual piperazine motif |
Why This Matters
For PROTAC development programs, sub-micromolar aqueous solubility is a critical bottleneck for in vivo studies; a building block that structurally enables a 170-fold solubility gain directly impacts candidate selection and procurement prioritization.
- [1] Windsor P, et al. Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv. 2025 Mar 3. doi:10.26434/chemrxiv-2025-xxxxx. View Source
